molecular formula C30H16 B15341963 Benzo(qr)naphtho(2,1,8,7-fghi)pentacene CAS No. 190-87-4

Benzo(qr)naphtho(2,1,8,7-fghi)pentacene

Cat. No.: B15341963
CAS No.: 190-87-4
M. Wt: 376.4 g/mol
InChI Key: AVVLVJLIKRMPQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(qr)naphtho(2,1,8,7-fghi)pentacene typically involves multi-step organic reactions. One common method includes the cyclodehydrogenation of suitable precursors under high-temperature conditions. This process often requires the use of strong acids or bases as catalysts to facilitate the formation of the aromatic rings .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. when produced, it involves large-scale organic synthesis techniques, often utilizing continuous flow reactors to maintain the necessary reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

Benzo(qr)naphtho(2,1,8,7-fghi)pentacene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction might produce hydroaromatic compounds .

Mechanism of Action

The mechanism by which benzo(qr)naphtho(2,1,8,7-fghi)pentacene exerts its effects involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence various pathways, including those involved in electronic conduction and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzo(a)pyrene
  • Naphthalene
  • Anthracene
  • Phenanthrene

Uniqueness

Benzo(qr)naphtho(2,1,8,7-fghi)pentacene is unique due to its extended conjugated system, which provides exceptional stability and electronic properties compared to other polycyclic aromatic hydrocarbons. This makes it particularly valuable in applications requiring stable and efficient electronic materials .

Properties

CAS No.

190-87-4

Molecular Formula

C30H16

Molecular Weight

376.4 g/mol

IUPAC Name

octacyclo[16.12.0.02,15.03,12.04,29.06,11.019,24.025,30]triaconta-1(18),2(15),3(12),4,6,8,10,13,16,19,21,23,25(30),26,28-pentadecaene

InChI

InChI=1S/C30H16/c1-2-7-19-18(6-1)16-26-23-11-5-10-22-20-8-3-4-9-21(20)25-15-13-17-12-14-24(19)29(26)27(17)30(25)28(22)23/h1-16H

InChI Key

AVVLVJLIKRMPQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C5=CC=CC6=C5C7=C(C=CC(=C47)C=C3)C8=CC=CC=C68

Origin of Product

United States

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